Cis (3R,4R) Stereochemistry vs. Trans Isomer: Configurational Fidelity Required for Downstream Kinase Inhibitor Activity
The target compound possesses cis relative stereochemistry at C3–C4, specifically rel-(3R,4R), which enforces a syn-periplanar orientation of the hydroxyl and methylamino substituents. This configuration is explicitly claimed as the active scaffold in amino-methylpiperidine kinase inhibitor patents (CA-3085160-C; US 11,407,754) [1]. The trans isomer (rel-(3R,4S)) places these substituents on opposite faces of the piperidine ring, generating a topologically distinct spatial arrangement. Direct comparative IC50 or biochemical activity data for the isolated cis vs. trans intermediates are not publicly available; however, the patent specifications designate the cis-configured piperidine core as the basis for JAK/tyrosine kinase inhibition, and downstream final compounds derived from the trans intermediate would possess inverted stereochemistry at one center [1]. The stereochemical identity is confirmed by the InChI string InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1, which encodes the (3R,4R) configuration .
| Evidence Dimension | Relative stereochemistry at C3–C4 of the piperidine ring |
|---|---|
| Target Compound Data | cis (rel-(3R,4R)); syn orientation of 3-OH and 4-NHCH3 |
| Comparator Or Baseline | trans isomer (rel-(3R,4S)); anti orientation. No publicly available quantitative biochemical comparison at the intermediate level. |
| Quantified Difference | Stereochemical divergence propagates to distinct final-compound configurations. Quantitative IC50/EC50 difference not reported for the isolated intermediates. |
| Conditions | Inferred from patent claims CA-3085160-C and US 11,407,754 specifying amino-methylpiperidine scaffolds for kinase inhibition |
Why This Matters
Procurement of the incorrect trans isomer would yield downstream products with opposite stereochemistry at one center, likely abolishing target binding affinity based on established structure-activity relationships in chiral piperidine-based kinase inhibitors.
- [1] KIM, I.W. et al. (DAE WOONG PHARMA). Amino-methylpiperidine derivatives as kinase inhibitor. Patent CA-3085160-C, granted 2021-12-07. Also published as US 11,407,754 (Substituted piperidines as kinase inhibitors, issued 2022-08-09). View Source
